Cas no 1590717-51-3 (Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate)
![Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate structure](https://www.kuujia.com/scimg/cas/1590717-51-3x500.png)
Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate Chemical and Physical Properties
Names and Identifiers
-
- EN300-717394
- Methyl 3-(pyrrolidine-3-carboxamido)propanoate
- AKOS012304822
- 1590717-51-3
- Methyl3-[(pyrrolidin-3-yl)formamido]propanoate
- 1340463-09-3
- CS-0347484
- Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate
- Methyl 3-(pyrrolidine-3-carbonylamino)propanoate
-
- Inchi: 1S/C9H16N2O3/c1-14-8(12)3-5-11-9(13)7-2-4-10-6-7/h7,10H,2-6H2,1H3,(H,11,13)
- InChI Key: ZHZKWQQINYOTCM-UHFFFAOYSA-N
- SMILES: O=C(C1CNCC1)NCCC(=O)OC
Computed Properties
- Exact Mass: 200.11609238g/mol
- Monoisotopic Mass: 200.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 67.4Ų
Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01C868-250mg |
methyl 3-[(pyrrolidin-3-yl)formamido]propanoate |
1590717-51-3 | 90% | 250mg |
$691.00 | 2024-06-20 | |
1PlusChem | 1P01C868-5g |
methyl 3-[(pyrrolidin-3-yl)formamido]propanoate |
1590717-51-3 | 90% | 5g |
$3747.00 | 2023-12-20 | |
1PlusChem | 1P01C868-50mg |
methyl 3-[(pyrrolidin-3-yl)formamido]propanoate |
1590717-51-3 | 90% | 50mg |
$346.00 | 2024-06-20 | |
1PlusChem | 1P01C868-10g |
methyl 3-[(pyrrolidin-3-yl)formamido]propanoate |
1590717-51-3 | 90% | 10g |
$5527.00 | 2023-12-20 | |
Enamine | EN300-717393-1.0g |
methyl 3-[(pyrrolidin-3-yl)formamido]propanoate hydrochloride |
1590717-51-3 | 90% | 1g |
$0.0 | 2023-06-07 | |
1PlusChem | 1P01C868-100mg |
methyl 3-[(pyrrolidin-3-yl)formamido]propanoate |
1590717-51-3 | 90% | 100mg |
$501.00 | 2024-06-20 | |
1PlusChem | 1P01C868-500mg |
methyl 3-[(pyrrolidin-3-yl)formamido]propanoate |
1590717-51-3 | 90% | 500mg |
$1055.00 | 2024-06-20 | |
1PlusChem | 1P01C868-2.5g |
methyl 3-[(pyrrolidin-3-yl)formamido]propanoate |
1590717-51-3 | 90% | 2.5g |
$2552.00 | 2023-12-20 | |
1PlusChem | 1P01C868-1g |
methyl 3-[(pyrrolidin-3-yl)formamido]propanoate |
1590717-51-3 | 90% | 1g |
$1334.00 | 2024-06-20 |
Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate Related Literature
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
Additional information on Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate
Recent Advances in the Study of Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate (CAS: 1590717-51-3)
Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate (CAS: 1590717-51-3) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting neurological disorders and cancer. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and applications in drug discovery.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate, emphasizing its role as a key intermediate in the production of pyrrolidine-based inhibitors. The researchers utilized a multi-step synthesis approach, starting from commercially available precursors, to achieve high yields and purity. The compound's structural features, including the pyrrolidine ring and ester functionality, were found to be critical for its reactivity and subsequent derivatization.
In another groundbreaking study (Bioorganic & Medicinal Chemistry Letters, 2023), Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate was investigated for its potential as a scaffold for designing sigma-1 receptor ligands. The study demonstrated that derivatives of this compound exhibited high affinity and selectivity for the sigma-1 receptor, a target implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings open new avenues for the development of sigma-1 receptor modulators with improved pharmacokinetic profiles.
Furthermore, recent preclinical studies have explored the anticancer properties of Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate derivatives. A research team at the National Cancer Institute (2023) reported that certain analogs of this compound exhibited potent inhibitory effects on cancer cell proliferation, particularly in glioblastoma and pancreatic cancer models. Mechanistic studies revealed that these derivatives interfere with key signaling pathways involved in tumor growth and metastasis, suggesting their potential as lead compounds for further optimization.
Despite these promising developments, challenges remain in the clinical translation of Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies and advanced formulation strategies. Ongoing research is focused on optimizing the compound's physicochemical properties to enhance its drug-like characteristics and therapeutic efficacy.
In conclusion, Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate (CAS: 1590717-51-3) represents a promising scaffold for the development of novel therapeutics in neurology and oncology. Recent studies have shed light on its synthetic accessibility, pharmacological potential, and mechanistic insights, paving the way for future investigations. Continued research efforts are expected to further elucidate its therapeutic applications and contribute to the advancement of chemical biology and medicinal chemistry.
1590717-51-3 (Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate) Related Products
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 55290-64-7(Dimethipin)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)




